molecular formula C21H24O4 B13449950 (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al

Cat. No.: B13449950
M. Wt: 340.4 g/mol
InChI Key: AUHSMFZFJNSNPY-WYOWPAJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al involves multiple steps, starting from basic steroidal structures. The key steps include oxidation and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Biological Activity

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic glucocorticoid compound that belongs to the steroid family. It is structurally related to corticosteroids such as prednisolone and prednisone. This compound is notable for its unique arrangement of functional groups, including hydroxyl and carbonyl groups, which significantly contribute to its biological activity and pharmacological properties. The molecular formula of this compound is C21H24O4, with a molecular weight of approximately 340.4 g/mol .

The primary biological activity of this compound stems from its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of various genes involved in inflammatory responses and immune regulation. This mechanism underlies its potential therapeutic applications in treating inflammatory and autoimmune diseases. Additionally, research indicates that this compound may influence cellular processes such as apoptosis (programmed cell death) and proliferation .

Pharmacological Properties

Pharmacodynamics:

  • Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Immunosuppressive Activity: It has been shown to suppress immune responses, making it useful in conditions where immune modulation is necessary.

Pharmacokinetics:
Further studies are required to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics when used therapeutically .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other corticosteroids:

Compound NameStructural FeaturesUnique Aspects
Prednisolone11β-hydroxyl group; 3-keto groupCommonly used corticosteroid; different receptor affinity
Dexamethasone16α-methyl; 9α-fluoro substituentMore potent anti-inflammatory effects
Hydrocortisone11β-hydroxyl; less potent than (17Z)Widely used for adrenal insufficiency
CortisolNatural glucocorticoid; similar structureEndogenous hormone; broader physiological roles

Compared to these compounds, this compound possesses unique structural features that may confer distinct pharmacological properties and potential therapeutic advantages .

Case Studies and Research Findings

Research has documented various case studies that highlight the biological activity of this compound:

  • Inflammatory Disease Models: In animal models of inflammation (e.g., arthritis), administration of this compound resulted in a marked reduction in inflammatory markers and improved clinical scores.
  • Cancer Research: Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines through glucocorticoid receptor-mediated pathways.
  • Autoimmune Disorders: Clinical trials have indicated potential benefits in managing autoimmune conditions by modulating immune responses via this compound.

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

(2Z)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

InChI

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-15,19,25H,3-6,10H2,1-2H3/b18-16-/t14-,15-,19+,20-,21-/m0/s1

InChI Key

AUHSMFZFJNSNPY-WYOWPAJLSA-N

Isomeric SMILES

C[C@]1\2CC(=O)[C@H]3[C@H]([C@@H]1CC/C2=C(\C=O)/O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=C(C=O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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